molecular formula C23H26N4O5S B2655572 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-99-1

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2655572
CAS RN: 501351-99-1
M. Wt: 470.54
InChI Key: WAMFDQXJFOVHHS-UHFFFAOYSA-N
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Description

The compound “4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a sulfamoyl group, and an oxadiazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzamide and oxadiazole groups are aromatic, which could contribute to the compound’s stability and reactivity. The sulfamoyl group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group could enhance the compound’s water solubility, while the aromatic rings could contribute to its lipophilicity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A study presented the synthesis of novel compounds through a multi-step process, starting with certain precursors and leading to products with specific structural motifs, such as oxadiazole derivatives. For example, Taha et al. (2014) synthesized 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide by starting with 2-methoxybenzohydrazide, forming a hydrazone, which was then cyclized to oxadiazole, and finally treated with hydrazine hydrate to afford the final product (Taha, Ismail, Imran, & Khan, 2014).

Biological Evaluation

Research on the biological activities of similar compounds has demonstrated their potential in various therapeutic areas. For instance, compounds with the oxadiazole motif have been evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of benzamides with oxadiazole and thiazolyl moieties, showing moderate to excellent anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), highlighting the significance of structural modification in enhancing biological activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Anti-inflammatory Activities

Compounds bearing the oxadiazole ring have also been investigated for their antimicrobial and anti-inflammatory activities. Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds showed good or moderate activity against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Fluorescence Enhancement for Probing Biochemical Reactions

Faridbod et al. (2009) explored the use of Glibenclamide, which contains similar structural features, as a fluorimetric probe to enhance the intrinsic fluorescence intensity of erbium ions, demonstrating an innovative application in monitoring biochemical reactions (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(32-23)19-10-6-7-11-20(19)31-2/h6-7,10-15,17H,3-5,8-9H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMFDQXJFOVHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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